2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-6-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-15-7-6-11(9-16(15)20-2)8-12-4-3-5-14(18)13(12)10-17/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSPDSCBUMZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=C(C(=CC=C2)O)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with 6-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-[(3,4-Dimethoxyphenyl)methyl]-6-oxo-benzonitrile.
Reduction: Formation of 2-[(3,4-Dimethoxyphenyl)methyl]-6-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production
For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Purification techniques such as recrystallization and column chromatography are also utilized.
Chemistry
In synthetic organic chemistry, 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains by disrupting cellular processes or interfering with bacterial cell wall synthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact mechanism for this compound is not fully understood but may involve binding to proteins in cell signaling pathways or influencing biochemical pathways related to apoptosis.
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, insights from related compounds suggest that its methoxy groups may enhance solubility and bioavailability.
Comparative Studies
Comparative studies with similar compounds highlight the unique biological activities attributed to the structural characteristics of this compound. For instance:
| Compound | Biological Activity |
|---|---|
| 3,4-Dimethoxyphenethylamine | Antidepressant effects |
| 3,4-Dimethoxybenzaldehyde | Antioxidant properties |
| 3,4-Dimethoxyphenylacetonitrile | Cytotoxic effects on cancer cells |
These studies underline how slight variations in molecular structure can lead to significant differences in biological activity.
Recent Research Insights
Recent studies have focused on synthesizing various derivatives of this compound to explore enhanced biological activities. For example, modifications leading to increased antiproliferative effects have been documented in research focused on benzo[b]furan derivatives . These findings suggest that structural optimization can lead to improved therapeutic potentials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Key Observations:
- Core Structure : The target compound’s benzonitrile core distinguishes it from Rip-B (benzamide) and triazole derivatives (heterocyclic core). Verapamil shares a nitrile group but incorporates a branched aliphatic chain .
- Substituents: All compounds feature 3,4-dimethoxyphenyl groups, but their positions and connectivity vary.
- Molecular Weight : The target (~297.3 g/mol) is smaller than Verapamil (477.05 g/mol) and triazole derivatives (~380–400 g/mol), suggesting differences in bioavailability and permeability .
Physicochemical Properties
- Melting Points : Rip-B has a melting point of 90°C , while Verapamil’s hydrochloride salt likely has a higher melting point due to ionic character. The target’s hydroxyl group may lower its melting point compared to Rip-B.
- Solubility : The hydroxyl group in the target may enhance aqueous solubility relative to Verapamil and Rip-B, which lack polar groups .
Biological Activity
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates that it contains a benzene ring with hydroxyl and methoxy substituents, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated. The effectiveness of this compound against microorganisms could be attributed to its ability to disrupt cellular processes or interfere with bacterial cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on benzo[b]furan derivatives reveal a trend where structural modifications enhance anticancer activity, suggesting that this compound could follow a similar pattern .
The exact mechanism of action for this compound is not fully understood but may involve:
- Binding to Specific Targets : The compound may bind to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular processes.
- Influencing Biochemical Pathways : It could affect pathways related to apoptosis and cell proliferation, similar to other compounds with analogous structures .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. While specific pharmacokinetic data for this compound is limited, insights from related compounds suggest that its methoxy groups may influence solubility and bioavailability.
Research Findings and Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
